2-Fluoro-5-methoxybenzyl alcohol
Overview
Description
2-Fluoro-5-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position.
Scientific Research Applications
2-Fluoro-5-methoxybenzyl alcohol has several applications in scientific research:
Safety and Hazards
“2-Fluoro-5-methoxybenzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .
Mechanism of Action
- Conversion to Alkyl Halide : When 2-Fluoro-5-methoxybenzyl alcohol reacts with a hydrogen halide (e.g., HCl, HBr, or HI), it undergoes substitution, producing an alkyl halide and water. The reaction is acid-catalyzed .
- S N 2 Mechanism : Primary alcohols and methanol react via an S N 2 mechanism under acidic conditions. The acid protonates the alcohol, allowing the halide ion to displace a water molecule from carbon, resulting in the formation of an alkyl halide .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol . The reaction typically occurs under mild conditions, with the aldehyde being dissolved in an appropriate solvent like ethanol or methanol, followed by the gradual addition of the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-fluoro-5-methoxybenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxybenzyl alcohol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or alcohol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-5-methoxybenzaldehyde.
Reduction: 2-Fluoro-5-methoxybenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxybenzyl alcohol:
2-Fluoro-4-methoxybenzyl alcohol: Similar but with the methoxy group at the 4-position, leading to different steric and electronic effects.
Uniqueness
2-Fluoro-5-methoxybenzyl alcohol is unique due to the combined presence of both the fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties, making the compound particularly useful in specific synthetic applications and enhancing its potential as a pharmaceutical intermediate .
Properties
IUPAC Name |
(2-fluoro-5-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQGAKXUDFXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630275 | |
Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161643-29-4 | |
Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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